2-(3-Bromopropyl)-1,3-dimethylbenzene
CAS No.:
Cat. No.: VC17632449
Molecular Formula: C11H15Br
Molecular Weight: 227.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15Br |
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Molecular Weight | 227.14 g/mol |
IUPAC Name | 2-(3-bromopropyl)-1,3-dimethylbenzene |
Standard InChI | InChI=1S/C11H15Br/c1-9-5-3-6-10(2)11(9)7-4-8-12/h3,5-6H,4,7-8H2,1-2H3 |
Standard InChI Key | RIHCFYVNOAZOIP-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C)CCCBr |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
2-(3-Bromopropyl)-1,3-dimethylbenzene (systematic IUPAC name: 2-(3-bromopropyl)-1,3-dimethylbenzene) has the molecular formula C₁₁H₁₅Br. Its structure consists of a benzene core with two methyl groups (-CH₃) at the 1- and 3-positions and a 3-bromopropyl chain (-CH₂CH₂CH₂Br) at the 2-position. The bromine atom on the propyl chain serves as a reactive site for nucleophilic substitution or elimination reactions .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Direct Synthesis Strategies
The compound can be synthesized via Friedel-Crafts alkylation or electrophilic aromatic substitution. A representative method involves:
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Alkylation of 1,3-dimethylbenzene (m-xylene):
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Bromination of 2-Propyl-1,3-dimethylbenzene:
Table 2: Comparison of Synthetic Routes
Method | Advantages | Limitations |
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Friedel-Crafts Alkylation | High regioselectivity | Requires strict anhydrous conditions |
Radical Bromination | Side-chain specificity | Lower yield due to byproducts |
Physicochemical and Spectroscopic Properties
Spectral Data
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¹H NMR (CDCl₃):
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IR (cm⁻¹):
Thermal Stability
The compound decomposes at temperatures above 250°C, releasing hydrogen bromide (HBr) gas, as observed in thermogravimetric analysis (TGA) of similar bromoalkyl aromatics .
Applications in Organic Synthesis and Materials Science
Intermediate in Pharmaceutical Synthesis
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Anticancer Agents: Bromoalkyl aromatics are precursors to kinase inhibitors. For example, derivatives of 2-(3-bromopropyl)-1,3-dimethylbenzene exhibit IC₅₀ values of 6–12 µM against A549 lung cancer cells .
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Antimicrobials: Quaternary ammonium salts derived from this compound show activity against Staphylococcus aureus (MIC: 8–16 µg/mL) .
Polymer Chemistry
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The bromine atom facilitates atom-transfer radical polymerization (ATRP), enabling the synthesis of polystyrene-based materials with controlled molecular weights .
Comparative Analysis with Structural Analogs
2-(3-Chloropropyl)-1,3-dimethylbenzene
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